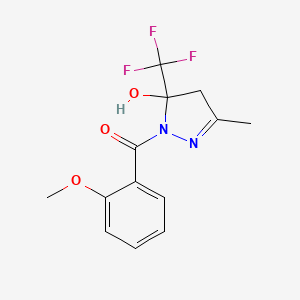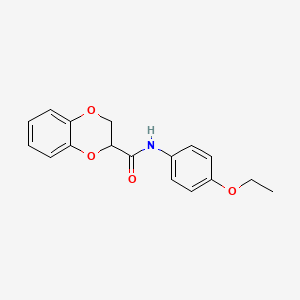
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been widely studied for its potential use in scientific research. This pyrazolone derivative has shown promising results in various applications, including as a drug candidate for the treatment of various diseases. In
作用機序
The mechanism of action of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that the compound can inhibit tumor growth in mice, indicating its potential use as a cancer therapeutic.
実験室実験の利点と制限
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. It exhibits potent antiproliferative activity against various cancer cell lines, making it a promising drug candidate for cancer treatment. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the compound could be modified to improve its water solubility and bioavailability, making it more suitable for clinical use. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the condensation of 2-methoxybenzoylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of trifluoroacetic acid. The reaction proceeds via an intramolecular cyclization mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in various scientific research applications. One of the most promising applications is as a drug candidate for the treatment of cancer. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-8-7-12(20,13(14,15)16)18(17-8)11(19)9-5-3-4-6-10(9)21-2/h3-6,20H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVCIOIMCBZASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)


![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)